molecular formula C17H17NO2 B12912860 Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B12912860
M. Wt: 267.32 g/mol
InChI Key: UUHLFFRLDPQOTD-SJCJKPOMSA-N
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Description

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(4S,5S)-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1

InChI Key

UUHLFFRLDPQOTD-SJCJKPOMSA-N

Isomeric SMILES

C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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